Mlkl-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mlkl-IN-5 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial mediator in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors often involve:
Formation of Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Mlkl-IN-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mlkl-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of MLKL inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of MLKL in necroptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Mechanism of Action
Mlkl-IN-5 exerts its effects by inhibiting the activity of MLKL. MLKL is activated through phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound binds to MLKL, preventing its activation and subsequent necroptosis .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Mlkl-IN-5 in terms of their target and mechanism of action. These include:
Necrosulfonamide: Another MLKL inhibitor that prevents necroptosis by binding to MLKL.
GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activation.
NSA: A compound that inhibits necroptosis by targeting MLKL.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for MLKL. This makes it a valuable tool for studying the precise role of MLKL in necroptosis and for developing targeted therapies for diseases involving necroptosis .
Properties
Molecular Formula |
C18H20N6O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[4-(ethylsulfonylamino)phenyl]-3-[(6-methoxypyridin-2-yl)amino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O4S/c1-3-29(26,27)24-12-9-7-11(8-10-12)16-15(17(19)25)18(23-22-16)21-13-5-4-6-14(20-13)28-2/h4-10,24H,3H2,1-2H3,(H2,19,25)(H2,20,21,22,23) |
InChI Key |
WDIDNHYFQQNOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=NN2)NC3=NC(=CC=C3)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.